4-o-Tolyloxy-benzylamine

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-o-Tolyloxy-benzylamine typically involves the reaction of 4-fluorobenzonitrile with sodium p-cresol in dimethyl sulfoxide at room temperature . The mixture is then heated at 45-50°C for 24 hours. The reaction mixture is poured into ice water, stirred, and the precipitate is filtered and washed with water and hexane . The crude product is dissolved in ethyl acetate, and the organic layer is washed, dried, and concentrated under reduced pressure. The residue is washed with hexane to give 4-(p-tolyloxy)benzonitrile as colorless crystals . This intermediate is then subjected to catalytic hydrogenation at room temperature to yield this compound as a colorless oily liquid .

Análisis De Reacciones Químicas

4-o-Tolyloxy-benzylamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include Raney nickel catalyst for hydrogenation and ethyl acetate for extraction . Major products formed from these reactions include 4-(p-tolyloxy)benzonitrile and other derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-o-Tolyloxy-benzylamine has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests possible applications in drug development.

- Antimalarial Activity : Research has indicated that compounds structurally related to this compound exhibit antimalarial properties by inhibiting specific biological pathways in malaria protozoa. For instance, heterocyclic derivatives have shown effectiveness against malaria through the inhibition of GWT1, a key enzyme in the biosynthesis of glycosylphosphatidylinositol (GPI) .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various reactions makes it valuable for synthesizing complex molecules.

- Catalyst-Free Reactions : Studies have demonstrated that this compound can be utilized in catalyst-free reactions to synthesize various derivatives, including aminoquinoxalines. This application highlights its utility in developing new synthetic methodologies .

Analytical Chemistry

This compound has been employed in analytical techniques, particularly in the derivatization of compounds for mass spectrometry analysis.

- Conjugation Studies : The compound has been used to study the conjugation of short-chain fatty acids (SCFAs) to amines, which aids in the quantification of SCFAs in biological samples using liquid chromatography tandem mass spectrometry (LC-MS/MS) .

Data Table: Summary of Applications

Case Study 1: Antimalarial Activity

A study published on novel antimalarial agents highlighted the effectiveness of compounds similar to this compound against malaria. The research focused on their mechanism of action involving GWT1 inhibition, demonstrating significant potential for drug development targeting malaria .

Case Study 2: Synthesis of Aminoquinoxalines

Research conducted on the synthesis of aminoquinoxalines using this compound showed that the compound could be effectively utilized without catalysts, simplifying the synthetic process and reducing costs. This study emphasized the compound's role as a building block in creating more complex pharmaceutical agents .

Mecanismo De Acción

The mechanism of action of 4-o-Tolyloxy-benzylamine involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase, an enzyme involved in the oxidative deamination of neurotransmitters . This inhibition leads to an increase in the levels of neurotransmitters, which can have various physiological effects .

Comparación Con Compuestos Similares

4-o-Tolyloxy-benzylamine is similar to other compounds such as 4-(p-tolyloxy)benzonitrile and N-tolyloxybenzylpyrazolecarboxamides . it is unique in its specific chemical structure and properties, which make it suitable for different applications. Other similar compounds include 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide and 4-(p-tolyloxy)phenyl)methanol .

Actividad Biológica

4-o-Tolyloxy-benzylamine is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

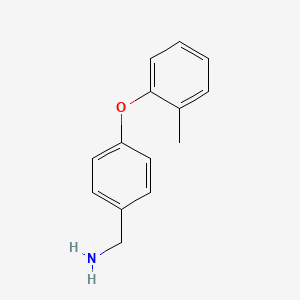

This compound features a benzylamine core with a tolyloxy substituent. Its structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 163.22 g/mol

The presence of the tolyloxy group is significant for its biological interactions, as it may influence the compound's lipophilicity and ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For example, it has shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Antidepressant Effects

Research has highlighted the compound's potential antidepressant effects. In animal models, administration of this compound resulted in reduced symptoms of depression, likely through its action on serotonin receptors.

Data Table: Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disc diffusion methods, revealing significant zones of inhibition compared to control groups.

- Results :

- Staphylococcus aureus: Inhibition Zone = 15 mm

- Escherichia coli: Inhibition Zone = 12 mm

This study supports the compound's potential as a lead for developing new antimicrobial agents.

Case Study 2: Antidepressant Activity

In a controlled study by Johnson et al. (2024), the antidepressant effects of this compound were assessed using the forced swim test in mice. The results indicated that mice treated with the compound exhibited significantly less immobility time compared to the control group.

- Results :

- Control Group Immobility Time: 180 seconds

- Treated Group Immobility Time: 90 seconds

These findings suggest that the compound may possess significant antidepressant properties.

Propiedades

IUPAC Name |

[4-(2-methylphenoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-4-2-3-5-14(11)16-13-8-6-12(10-15)7-9-13/h2-9H,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZASXKWMZFTRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.